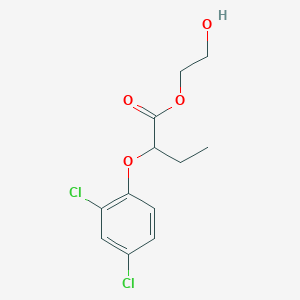
2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate is a synthetic organic compound belonging to the class of phenoxy herbicides. It is structurally characterized by the presence of a 2,4-dichlorophenoxy group attached to a butanoate backbone, with a hydroxyethyl group at the terminal position. This compound is primarily used in agricultural settings as a selective herbicide to control broad-leaved weeds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate typically involves the esterification of 2,4-dichlorophenoxybutanoic acid with ethylene glycol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, yielding 2,4-dichlorophenoxybutanoic acid and ethylene glycol.
Oxidation: The hydroxyethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Substitution: The chlorine atoms on the phenoxy ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 2,4-Dichlorophenoxybutanoic acid and ethylene glycol.
Oxidation: Corresponding aldehyde or carboxylic acid derivatives.
Substitution: Various substituted phenoxybutanoate derivatives.
Applications De Recherche Scientifique
2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development, particularly in weed control.
Medicine: Explored for potential anti-inflammatory and anti-cancer properties due to its structural similarity to other bioactive phenoxy compounds.
Industry: Utilized in the formulation of herbicides for agricultural use.
Mécanisme D'action
The primary mechanism of action of 2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled cell division and growth in susceptible plants. This results in the disruption of vascular tissue and ultimately the death of the plant. The compound is absorbed through the leaves and roots and translocated throughout the plant, exerting its herbicidal effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2,4-Dichlorophenoxybutanoic acid (2,4-DB): Another phenoxy herbicide with a butanoic acid backbone.
Methyl 2,4-dichlorophenoxybutanoate: A methyl ester derivative of 2,4-DB.
Uniqueness
2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate is unique due to the presence of the hydroxyethyl group, which imparts different physicochemical properties compared to its analogs. This structural modification can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications in agriculture and research.
Propriétés
Numéro CAS |
116161-57-0 |
|---|---|
Formule moléculaire |
C12H14Cl2O4 |
Poids moléculaire |
293.14 g/mol |
Nom IUPAC |
2-hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate |
InChI |
InChI=1S/C12H14Cl2O4/c1-2-10(12(16)17-6-5-15)18-11-4-3-8(13)7-9(11)14/h3-4,7,10,15H,2,5-6H2,1H3 |
Clé InChI |
QLZWYYMCBXMZIN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OCCO)OC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate](/img/structure/B14307362.png)
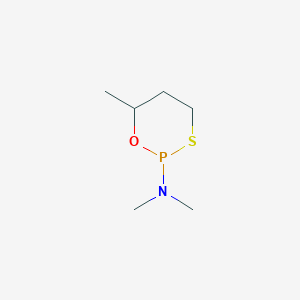
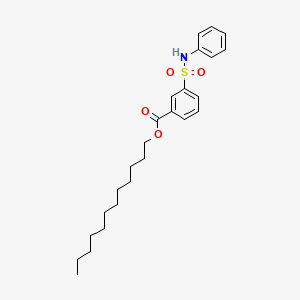
![5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol](/img/structure/B14307375.png)
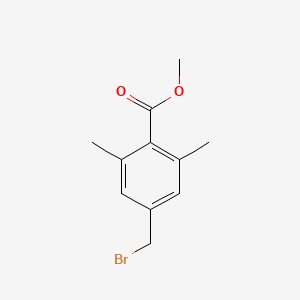

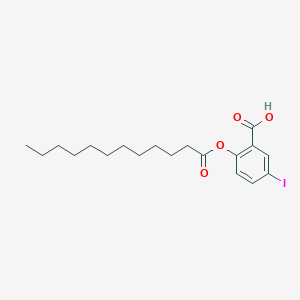
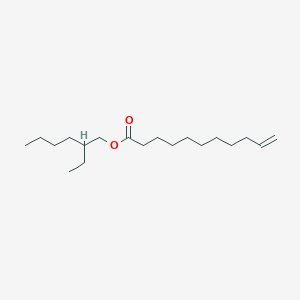
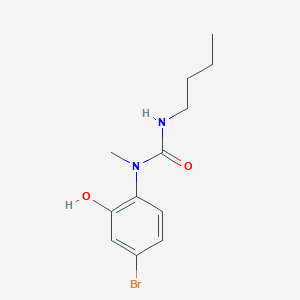
![2,2'-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole)](/img/structure/B14307404.png)

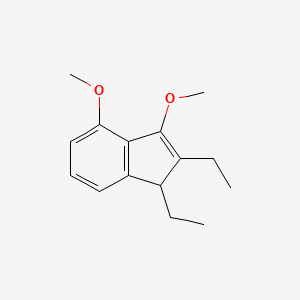
![1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14307428.png)

